2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
描述
属性
IUPAC Name |
2,6-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-29-17-7-6-12(16-11-27-18(24-16)8-9-19(26-27)30-2)10-15(17)25-21(28)20-13(22)4-3-5-14(20)23/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZBMGBSNHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,6-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, with the CAS number 952969-00-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , and it has a molecular weight of 410.4 g/mol. Its structure features a difluorobenzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The unique arrangement of functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H16F2N4O3 |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 952969-00-5 |
Biological Activity
Research indicates that compounds similar to 2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibit various biological activities, including anti-tubercular properties and potential anti-inflammatory effects.
Anti-Tubercular Activity
A related study synthesized a series of substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these compounds, some demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM). This suggests that the imidazo[1,2-b]pyridazine moiety may enhance the anti-tubercular efficacy of benzamide derivatives .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential inhibition of specific enzymes involved in inflammatory pathways. For instance, similar compounds have shown activity as selective phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating inflammatory responses. PDE inhibitors have been documented to exhibit significant anti-inflammatory effects in various in vivo models .
Case Studies
- In vitro Evaluation : A study evaluated the cytotoxicity of benzamide derivatives on human embryonic kidney (HEK-293) cells. The results indicated low toxicity at effective concentrations for anti-tubercular activity, highlighting the safety profile of these compounds for further development .
- Molecular Docking Studies : Computational docking studies of related compounds have suggested favorable interactions with target proteins involved in signal transduction pathways. These studies indicate that modifications to the benzamide structure can enhance binding affinity and specificity towards desired targets.
科学研究应用
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural features that allow interaction with specific biological targets. Research indicates that it may exhibit activity against various diseases, particularly those influenced by pathways involving imidazo derivatives.
Enzyme Inhibition
Preliminary studies suggest that derivatives of imidazo[1,2-a]pyrazine, closely related to this compound, act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is involved in nucleotide metabolism. Such inhibition can have implications in treating conditions like cancer and metabolic disorders .
Anxiolytic Activity
Similar compounds have demonstrated anxiolytic properties in animal models. For instance, studies have shown that certain imidazo derivatives can protect against convulsions induced by pentylenetetrazole in rats, indicating potential for anxiety relief in humans .
Central Nervous System Effects
Research on related compounds has revealed central nervous system activity at non-toxic doses, suggesting that 2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide may also possess similar properties. This could lead to its use in developing treatments for neurological disorders .
Case Studies
相似化合物的比较
Core Heterocycle Modifications
Compound A : N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8)
- Core : Retains imidazo[1,2-b]pyridazine but replaces the 6-methoxy group with a 2-fluoro-5-methoxyphenyl substituent.
- Key Differences : The trifluoromethyl group on the phenyl ring enhances lipophilicity compared to the target compound’s methoxy group. The pivalamide (tert-butyl carboxamide) may reduce metabolic clearance but could sterically hinder target binding .
Compound B : 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (923113-15-9)
- Core : Replaces pyridazine with pyrimidine (imidazo[1,2-a]pyrimidine), altering electronic distribution.
- Key Differences: The 3-fluoro substitution on benzamide (vs. The 7-methyl group on the imidazole may enhance metabolic stability .
Compound C : N-(2,6-Difluorphenyl)-5-fluor-4-(6-hydroxy-3-oxo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamid (EP 3 532 474 B1)
- Core : Replaces imidazo[1,2-b]pyridazine with a triazolo[4,3-a]pyridine fused system.
- Key Differences : The triazolo ring introduces additional hydrogen-bonding capability via the 3-oxo group. The hydroxy group at position 6 may improve solubility but could increase susceptibility to glucuronidation .
Substituent Variations
Compound D : N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)
- Substituents : Chlorine replaces the methoxy group on the phenyl ring.
- Cyclopentanecarboxamide (vs. benzamide) introduces conformational constraints, possibly reducing off-target effects .
Compound E: 2,6-Dichloro-N-(2-(5-methoxypyridin-2-ylamino)pyridin-4-yl)benzamide (1258293-26-3)
- Substituents: Dichloro substitution on benzamide and a pyridinylamino group.
Amide Group Modifications
Compound F : N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (923216-66-4)
- Amide Type : Furancarboxamide replaces benzamide.
- Key Differences : The furan ring’s smaller size and higher electronegativity may reduce steric hindrance but limit hydrophobic interactions. The 4-chlorobenzoyl group introduces a rigid, planar moiety, favoring flat binding sites .
Structural and Functional Implications
| Compound ID | Core Heterocycle | Key Substituents | Amide Type | Inferred Properties |
|---|---|---|---|---|
| Target | Imidazo[1,2-b]pyridazine | 2,6-difluoro, 2-methoxy, 6-methoxy | Benzamide | Balanced solubility, moderate metabolic stability |
| A | Imidazo[1,2-b]pyridazine | Trifluoromethyl, pivalamide | Pivalamide | High lipophilicity, potential metabolic resistance |
| B | Imidazo[1,2-a]pyrimidine | 3-fluoro, 7-methyl | Benzamide | Improved metabolic stability, altered target selectivity |
| C | Triazolo[4,3-a]pyridine | 6-hydroxy, 3-oxo | Benzamide | Enhanced solubility, possible glucuronidation |
| D | Imidazo[1,2-b]pyridazine | 2-chloro, cyclopentane | Cyclopentanecarboxamide | Conformational restraint, reduced off-target binding |
常见问题
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | α-bromoketone, DMF, 80°C, 12h | 45–55 | 85–90 |
| Amide coupling | EDC, HOBt, DMF, rt, 24h | 60–70 | 92–95 |
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- 1H/13C NMR: Confirm regiochemistry of the imidazo[1,2-b]pyridazine ring (e.g., δ 8.2–8.5 ppm for pyridazine protons) and methoxy groups (δ 3.8–4.0 ppm) .
- HRMS: Validate molecular formula (e.g., [M+H]+ m/z calculated for C₂₃H₁₉F₂N₃O₃: 448.1421).
- IR Spectroscopy: Identify carbonyl stretches (νC=O ~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL () is used to:
- Determine torsional angles between the benzamide and imidazo[1,2-b]pyridazine moieties.
- Identify intermolecular interactions (e.g., N–H···N hydrogen bonds, π-π stacking) that stabilize crystal packing .
Example: In analogous difluorobenzamides, SCXRD revealed twisted conformations (dihedral angles ~30–40°) between aromatic rings, impacting solubility .
Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?
Answer:
- Variation of Substituents: Synthesize analogs with modified methoxy groups (e.g., ethoxy, halogen replacements) to assess impact on target binding.
- Biological Assays: Use kinase inhibition assays (e.g., EGFR or BRAF) and antimicrobial screens (MIC against S. aureus) .
- Computational Modeling: Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Q. Table 2: Hypothetical SAR Data
| Analog | R1 (Position) | IC₅₀ (EGFR, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|---|
| Parent | 6-OCH₃ | 120 ± 15 | 8.0 |
| A | 6-Cl | 85 ± 10 | 4.5 |
| B | 6-OCH₂CH₃ | 200 ± 20 | 12.0 |
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
- Orthogonal Assays: Confirm kinase inhibition via Western blot (phosphoprotein detection) alongside enzymatic assays .
- Solubility Correction: Adjust DMSO concentrations (<1%) to avoid false negatives due to precipitation .
Advanced: What methodologies characterize polymorphic forms or hydrate/solvate formation?
Answer:
- PXRD: Compare experimental patterns with simulated data from SCXRD to identify polymorphs.
- Thermogravimetric Analysis (TGA): Detect hydrate loss (weight loss ~100–150°C).
- DSC: Monitor melting points and phase transitions (e.g., sharp endotherm at 250°C for Form I vs. broad for Form II) .
Advanced: How to optimize pharmacokinetic (PK) properties in preclinical studies?
Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t₁/₂).
- Caco-2 Permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
- Plasma Protein Binding: Use ultrafiltration to measure free fraction (% unbound) .
Advanced: What computational tools predict drug-likeness and toxicity?
Answer:
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